Niraparib-Metabolit M1

Übersicht

Beschreibung

Niraparib metabolite M1, also known as niraparib carboxylic acid, is a primary metabolite of niraparib. Niraparib is an orally active poly (ADP-Ribose) polymerase inhibitor used in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib metabolite M1 is formed through the hydrolysis of niraparib and plays a crucial role in the drug’s metabolic pathway .

Wissenschaftliche Forschungsanwendungen

Niraparib-Metabolit M1 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Referenzstandard bei der Untersuchung des Stoffwechselwegs von Niraparib verwendet.

Medizin: Spielt eine entscheidende Rolle für die therapeutische Wirksamkeit von Niraparib.

5. Wirkmechanismus

This compound entsteht durch die Hydrolyse von Niraparib durch Carboxylesterasen. Der Metabolit selbst ist inaktiv, kann aber durch weitere Konjugation zum Glucuronid von M1 umgewandelt werden. Niraparib, die Muttersubstanz, entfaltet seine Wirkung, indem sie Poly(ADP-Ribose)-Polymerase-Enzyme hemmt, die eine Rolle bei der DNA-Reparatur spielen. Durch die Blockierung dieser Enzyme induziert Niraparib Zytotoxizität in Krebszellen, insbesondere in solchen mit BRCA1- und BRCA2-Mutationen .

Wirkmechanismus

Target of Action

Niraparib metabolite M1 is a major inactive metabolite of Niraparib . Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor . It is selective towards PARP-1 and PARP-2 , which are enzymes responsible for DNA repair .

Mode of Action

By blocking the enzymes responsible for DNA repair, Niraparib induces cytotoxicity in cancer cells . This action leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that already have deficiencies in DNA repair mechanisms .

Biochemical Pathways

Niraparib is primarily metabolized by carboxylesterases (CEs) to form M1 . The M1 metabolite can subsequently undergo glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite . In a mass balance study, M1 and M10 were the major circulating metabolites .

Pharmacokinetics

Both renal and hepatic pathways are comparably involved in the excretion of Niraparib and its metabolites . The elimination of radioactivity was slow, with a half-life in plasma on average 92.5 hours . Oral absorption of Niraparib was rapid, with Niraparib concentrations peaking at 2.49 hours, and reaching a mean maximum concentration of 540 ng/mL .

Result of Action

The action of Niraparib leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that already have deficiencies in DNA repair mechanisms . This results in the cytotoxicity of cancer cells .

Action Environment

The action, efficacy, and stability of Niraparib and its metabolites can be influenced by various environmental factors. For instance, the pharmacokinetics of Niraparib can be affected by the patient’s renal and hepatic function

Biochemische Analyse

Biochemical Properties

Niraparib Metabolite M1 is formed through the action of carboxylesterases (CEs) on Niraparib . This metabolite can subsequently undergo glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite . The oxidative pathway is minimal in the metabolism of Niraparib .

Cellular Effects

As an inactive metabolite of Niraparib, Niraparib Metabolite M1 does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism . Its formation is a key part of the metabolism and elimination of Niraparib, a drug that has significant cellular effects due to its inhibition of PARP enzymes .

Molecular Mechanism

The molecular mechanism of Niraparib Metabolite M1 primarily involves its formation and further metabolism. Niraparib is metabolized by carboxylesterases to form Niraparib Metabolite M1, which is then subject to glucuronidation .

Temporal Effects in Laboratory Settings

The formation of Niraparib Metabolite M1 from Niraparib is a part of the drug’s metabolism and elimination process. In a study, the elimination of radioactivity associated with Niraparib was slow, with a half-life in plasma averaging 92.5 hours . This suggests that the formation and elimination of Niraparib Metabolite M1 may also occur over a relatively long timescale.

Metabolic Pathways

Niraparib Metabolite M1 is part of the metabolic pathway of Niraparib. Niraparib is metabolized by carboxylesterases to form Niraparib Metabolite M1, which can then undergo glucuronidation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Niraparib metabolite M1 is synthesized through the hydrolysis of niraparib. The process involves the cleavage of the amide bond in niraparib, resulting in the formation of niraparib carboxylic acid. This reaction can be catalyzed by carboxylesterases, which are enzymes that facilitate the hydrolysis of ester and amide bonds .

Industrial Production Methods: The industrial production of niraparib metabolite M1 involves the large-scale synthesis of niraparib followed by its enzymatic hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the metabolite. The process typically involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions of temperature, pH, and enzyme concentration .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Niraparib-Metabolit M1 unterliegt hauptsächlich hydrolytischen und konjugativen Stoffwechselumwandlungen. Der oxidative Weg ist beim Metabolismus von Niraparib minimal .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Katalysiert durch Carboxylesterasen unter physiologischen Bedingungen.

Konjugation: Beinhaltet die Addition von Glucuronsäure zur Bildung des Glucuronids von M1. .

Hauptprodukte:

Hydrolyseprodukt: Niraparib-Carbonsäure (M1).

Konjugationsprodukt: Glucuronid von M1.

Vergleich Mit ähnlichen Verbindungen

Niraparib-Metabolit M1 kann mit anderen Metaboliten von Poly(ADP-Ribose)-Polymerase-Inhibitoren verglichen werden, wie zum Beispiel:

Olaparib-Metabolit M1: Ähnlich wie this compound entsteht Olaparib-Metabolit M1 durch die Hydrolyse von Olaparib.

Rucaparib-Metabolit M1: Ein weiterer Poly(ADP-Ribose)-Polymerase-Inhibitor-Metabolit, der durch Hydrolyse entsteht.

Einzigartigkeit: this compound ist in seiner Bildung und seinen anschließenden Stoffwechselumwandlungen einzigartig. Die minimale Beteiligung des oxidativen Wegs unterscheidet ihn von anderen Metaboliten, die einen signifikanten oxidativen Stoffwechsel erfahren können .

Biologische Aktivität

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, which play crucial roles in DNA repair mechanisms. The biological activity of its major metabolite, M1, has garnered attention due to its implications in cancer treatment, particularly in patients with homologous recombination deficiencies, such as those with BRCA mutations.

Metabolism and Formation of M1

Niraparib is primarily metabolized by carboxylesterases to form the inactive metabolite M1. This process involves hydrolytic and conjugative metabolic conversions, with M1 subsequently undergoing glucuronidation to form other metabolites like M10 . The metabolic pathway can be summarized as follows:

- Niraparib → M1 (inactive metabolite) → M10 (glucuronide)

The formation of M1 is significant as it represents a major circulating metabolite in humans, accounting for a substantial portion of the drug's pharmacokinetic profile .

Biological Activity of M1

While M1 is considered an inactive metabolite in terms of PARP inhibition, its presence in circulation may still influence the pharmacodynamics of niraparib. Key findings regarding the biological activity of M1 include:

- PARP Inhibition : Niraparib exhibits high selectivity towards PARP-1 and PARP-2 with IC50 values of 2.8 nmol/L and 0.6 nmol/L respectively . However, the IC50 values for M1 on these targets are not clearly defined, indicating that it does not significantly inhibit PARP activity like its parent compound.

- Pharmacokinetics : The pharmacokinetic profile of niraparib, including its metabolites, shows that after administration, the peak plasma concentration (Cmax) for niraparib is approximately 804 ng/mL . The bioavailability is about 73%, and food does not significantly affect drug absorption .

Case Studies and Clinical Findings

Clinical studies have demonstrated the efficacy of niraparib in improving progression-free survival (PFS) in patients with recurrent ovarian cancer. Notably:

- In the Phase 3 NOVA trial, niraparib significantly improved PFS across various patient cohorts regardless of biomarker status . The role of M1 as a metabolite was not directly evaluated in terms of efficacy but could contribute to overall pharmacological effects through its influence on drug metabolism.

- Safety profiles indicate that niraparib treatment leads to hematologic adverse events; however, individualized dosing strategies have reduced severe adverse events compared to fixed dosing regimens .

Comparative Analysis of Niraparib and M1

The following table summarizes key pharmacological properties and biological activities between niraparib and its metabolite M1:

| Property | Niraparib | Metabolite M1 |

|---|---|---|

| Mechanism of Action | PARP-1 and PARP-2 inhibitor | Inactive metabolite |

| IC50 (PARP-1) | 2.8 nmol/L | Not determined |

| IC50 (PARP-2) | 0.6 nmol/L | Not determined |

| Bioavailability | ~73% | N/A |

| Peak Plasma Concentration (Cmax) | 804 ng/mL | N/A |

| Role in Therapy | Active therapeutic agent | Potentially impacts drug metabolism |

Eigenschaften

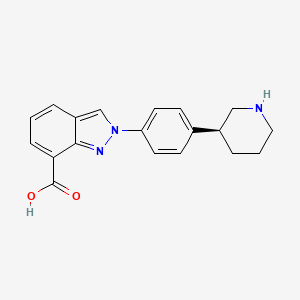

IUPAC Name |

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQHGRLURKGIFL-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476777-06-6 | |

| Record name | 2H-Indazole-7-carboxylic acid, 2-(4-(3S)-3-piperidinylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476777066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-INDAZOLE-7-CARBOXYLIC ACID, 2-(4-(3S)-3-PIPERIDINYLPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXM824C9GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.